Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate is a chemical compound with the formula C10H9NO4 . It has a molecular weight of 207.18 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 heavy atoms, 9 of which are aromatic . It has 3 rotatable bonds, 5 H-bond acceptors, and 1 H-bond donor .Chemical Reactions Analysis
The synthesis of 3,4,5-trisubstituted isoxazole derivatives, which could potentially include this compound, has been reported to be achieved from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .Physical And Chemical Properties Analysis
This compound has a molar refractivity of 52.12 and a topological polar surface area (TPSA) of 72.56 Ų . It has a lipophilicity log Po/w (iLOGP) of 2.07 . The compound is soluble, with a solubility of 0.561 mg/ml or 0.00271 mol/l .Scientific Research Applications
Synthesis and Regiospecific Deoxygenation : This compound has been utilized in the preparation of ethyl 4-hydroxy-2,3-dimethylbenzoate through deoxygenation processes, indicating its potential in organic synthesis and chemical transformations (Bartlett et al., 1983).
Formation of Heterocyclic Compounds : It's used in the formation of various heterocyclic compounds like isoxazolo[3,4-b]pyridine and pyrano[2,3-b]pyridine, showcasing its role in the synthesis of complex organic structures (Harb et al., 1989).
Carboxylation Reactions : The compound has been employed in carboxylation reactions for the synthesis of hydroxybenzoic and hydroxynaphthoic acids, indicating its application in creating compounds with broad practical use, including pharmaceuticals (Suerbaev et al., 2015).
Conversion into Isoxazole and Pyrazole Derivatives : Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate can be transformed into isoxazole and pyrazole derivatives, further expanding its use in the synthesis of varied chemical entities (Vicentini et al., 2000).
Isoxazole-Oxazole Ring Transformation : This compound plays a role in isoxazole-oxazole ring transformations, a process important in organic chemistry for creating diverse molecular structures (Doleschall & Seres, 1988).
Synthesis of Novel Thiopyrano[3,4-d]Isoxazole Derivatives : It has been used in the synthesis of new thiopyrano[3,4-d]isoxazole heterocyclic systems, demonstrating its utility in developing novel chemical compounds (Siryi et al., 2015).
Antiinflammatory Activity Studies : Its derivatives have been studied for antiinflammatory activities, indicating potential medicinal applications (Abignente et al., 1983).
Lateral Lithiation in Organic Synthesis : The compound has been used in lateral lithiation processes, an important technique in organic synthesis (Zhou & Natale, 1998).
Regioselective Synthesis : It serves in the regioselective synthesis of complex chemical structures like methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles (Reddy & Nagaraj, 2008).
Synthesis of 2H-Chromene Derivatives and Cytotoxic Activity : Its derivatives have been synthesized and evaluated for cytotoxic activity against cancer cell lines, demonstrating its relevance in cancer research (Reddy et al., 2014).
Safety and Hazards
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles, including Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate, is a promising area of future research .
properties
IUPAC Name |
ethyl 6-hydroxy-1,2-benzoxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-4-3-6(12)5-8(7)15-11-9/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGDDLABXCFMQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680914 | |
Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57764-50-8 | |
Record name | Ethyl 6-oxo-2,6-dihydro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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